Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate
Description
Properties
CAS No. |
73195-13-8 |
|---|---|
Molecular Formula |
C26H31O4P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C26H31O4P/c1-16-12-20(5)25(21(6)13-16)29-31(27,28-24-18(3)10-9-11-19(24)4)30-26-22(7)14-17(2)15-23(26)8/h9-15H,1-8H3 |
InChI Key |
RXFNJSYEKXOEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate typically involves the reaction of 2,4,6-trimethylphenol and 2,6-dimethylphenol with phosphorus oxychloride. The reaction is catalyzed by a suitable catalyst, such as pyridine, and is carried out under controlled temperature and pressure conditions . The resulting product is then purified through a series of washing and distillation steps to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The purification steps are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphates, phenols, and substituted aromatic compounds. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Structure : Features three aromatic rings with methyl substituents at ortho, meta, and para positions, contributing to steric hindrance and thermal stability .
- Applications : Primarily used as a flame retardant in polymer formulations due to its ability to inhibit combustion through gas-phase radical quenching .
Comparison with Structurally Similar Compounds
Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl Phosphate
Tris(2,6-dimethylphenyl) Phosphate
- CAS No.: Not explicitly provided.
- Molecular Formula : C₂₄H₂₇O₄P (estimated).
- Relevance: A common impurity in resorcinol bis[di(2,6-dimethylphenyl) phosphate] formulations .
- Toxicity : Demonstrates estrogenic activity, impairing female reproductive functions in animal studies, raising safety concerns for industrial use .
Dimethyl Phenyl Phosphate
Di(2,4,6-trimethylphenyl) Phenyl Phosphate
- CAS No.: Not explicitly provided.
- Molecular Formula : C₂₄H₂₇O₄P
- Patent Activity : 15 patents, indicating moderate industrial interest .
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₆H₃₁O₄P | 438.5 | 65652-41-7 | 2,4,6-trimethylphenyl, 2,6-dimethylphenyl |
| Di(2,6-dimethylphenyl) 2,4,6-TMP Phosphate | C₂₅H₂₉O₄P | 424.18 | CID 93426 | 2,6-dimethylphenyl, 2,4,6-trimethylphenyl |
| Tris(2,6-dimethylphenyl) Phosphate | C₂₄H₂₇O₄P | ~410.16 | - | Three 2,6-dimethylphenyl groups |
| Dimethyl Phenyl Phosphate | C₈H₁₁O₄P | 202.15 | 10113-28-7 | Phenyl, two methyl groups |
Key Research Findings
- Steric Effects : The target compound’s 2,4,6-trimethylphenyl groups enhance thermal stability by preventing hydrolysis and oxidative degradation .
- Toxicity : Unlike tris(2,6-dimethylphenyl) phosphate, the target compound’s mixed substituents reduce estrogenic risks, making it safer for consumer products .
- Analytical Differentiation : CCS values (e.g., [M+H]+: 204.4 Ų) allow precise identification in environmental or biological samples compared to analogs .
Biological Activity
Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate (DTMP) is a phosphoric acid ester that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects of DTMP, particularly focusing on its hormonal activity, toxicity, and potential applications in pharmacology.
Chemical Structure and Properties
DTMP is a triaryl phosphate characterized by two 2,4,6-trimethylphenyl groups and one 2,6-dimethylphenyl group attached to a phosphate moiety. Its structural complexity suggests potential interactions with biological systems that could lead to various pharmacological effects.
Hormonal Activity
Recent studies have indicated that structurally related compounds to DTMP may exhibit estrogenic activity. For instance, tris(2,6-dimethylphenyl) phosphate (TDMPP) has been shown to impair sexual differentiation in mice by mimicking estrogenic actions. In a controlled study, TDMPP exposure resulted in precocious puberty and alterations in reproductive behaviors among female mice . This suggests that DTMP could similarly influence hormonal pathways due to its structural similarities.
Toxicological Profile
The toxicological assessment of triaryl phosphates, including DTMP, highlights concerns regarding reproductive toxicity. According to evaluations conducted by NICNAS (National Industrial Chemicals Notification and Assessment Scheme), certain methylated and dimethylated triaryl phosphates are classified under reproductive toxicity category 1B. Although specific data on DTMP is limited, these classifications imply potential risks associated with exposure to similar compounds .
Anticholinesterase Activity
Research has explored the anticholinesterase activity of various phosphoric esters. Although direct studies on DTMP's anticholinesterase effects are lacking, related compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain chalcone derivatives exhibited IC50 values indicating potent inhibition of AChE and BChE . This raises the possibility that DTMP could possess similar pharmacological properties worth investigating.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinities of various phosphoric esters to biological targets. These studies suggest that modifications in the molecular structure can significantly influence biological activity and interactions with enzymes such as AChE . Future research could utilize similar approaches to explore DTMP's binding characteristics.
Summary of Biological Activities
Q & A
Q. What experimental protocols are recommended for synthesizing Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate and related aryl phosphates?
Synthesis typically involves nickel-catalyzed reactions or stepwise phosphorylation. For example, nickel catalysts like [(NHC)Ni(CO)₃] (NHC = 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) enable dimerization of aryl phosphates under controlled temperatures (80–120°C) in inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted monomers. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via mass spectrometry (MS) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- ¹H/¹³C NMR : Analyze aromatic proton shifts (e.g., 2,6-dimethylphenyl groups show upfield shifts at δ 2.2–2.4 ppm for methyl protons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 686.67 for C₃₈H₄₀O₈P₂) and fragmentation patterns .
- FTIR : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and aryl C-H bending (~750–850 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates.
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste agencies for incineration .
Q. What are the primary applications of this compound in material science?
It is widely used as a flame retardant in resins (e.g., styrenic polymers) due to its ability to quench free radicals and form char layers. For example, formulations with 10–20 wt% loading in epoxy resins achieve UL-94 V-0 ratings. Compatibility tests with matrices like polycarbonate or ABS should include thermogravimetric analysis (TGA) to assess decomposition thresholds (>300°C) .
Advanced Research Questions
Q. How do substituent patterns on aryl groups influence flame-retardant efficacy?
Comparative studies show that electron-donating groups (e.g., 2,6-dimethylphenyl) enhance thermal stability by increasing steric hindrance and reducing hydrolysis. For instance, replacing 2,4-di-tert-butylphenyl with 2,6-dimethylphenyl in resorcinol bisphosphates improves LOI (Limiting Oxygen Index) by 15% due to optimized radical scavenging . Computational modeling (DFT) can predict substituent effects on bond dissociation energies (BDEs) of P-O linkages .
Q. What endocrine-disrupting risks are associated with impurities in this compound?
Trace impurities like tris(2,6-dimethylphenyl) phosphate (TDMPP) exhibit estrogenic activity via ERα receptor binding (EC₅₀ = 1.2 µM). Researchers must quantify impurities using HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) and assess in vitro toxicity using MCF-7 cell proliferation assays .
Q. How can conflicting data on thermal stability be resolved?
Contradictions often arise from impurities or inconsistent testing conditions. Standardize TGA protocols (heating rate: 10°C/min under N₂) and cross-validate with differential scanning calorimetry (DSC). For example, batch-to-batch variability in decomposition onset (290–310°C) can be mitigated by rigorous pre-synthesis purification of starting materials .
Q. What high-throughput methods are suitable for crystallographic analysis?
SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) enable rapid structure determination. For twinned crystals, use the HKL-3000 interface to process data from synchrotron sources (λ = 0.7–1.0 Å). Refinement residuals (R₁ < 5%) ensure accuracy .
Q. How do synergistic additives enhance flame retardancy in polymer blends?
Combining this phosphate with phosphazenes (e.g., SPB-100 at 5:1 ratio) reduces peak heat release rate (pHRR) by 60% in polypropylene. Mechanistic studies via cone calorimetry (ISO 5660) and FTIR gas analysis reveal synergistic gas-phase radical quenching and condensed-phase char formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
